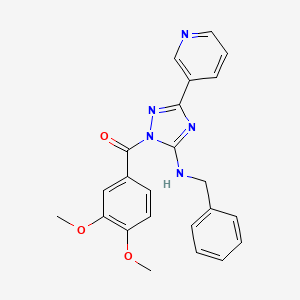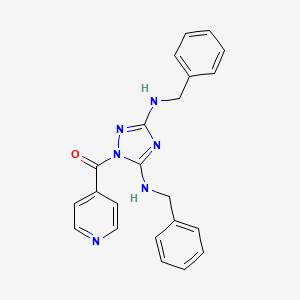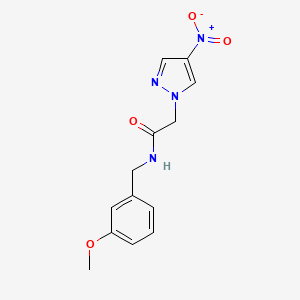![molecular formula C22H23N3O4S B4230425 methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4230425.png)
methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
説明
Methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate, also known as DAPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPT is a γ-secretase inhibitor, which means it can inhibit the activity of an enzyme called γ-secretase. This enzyme plays a critical role in the processing of amyloid precursor protein (APP), which is involved in the development of Alzheimer's disease. By inhibiting γ-secretase, DAPT can prevent the formation of amyloid-beta peptides, which are the primary component of amyloid plaques that accumulate in the brains of Alzheimer's patients.
作用機序
Methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate works by inhibiting the activity of γ-secretase, which is an enzyme that plays a critical role in the processing of amyloid precursor protein (APP). When APP is processed by γ-secretase, it can lead to the formation of amyloid-beta peptides, which are the primary component of amyloid plaques that accumulate in the brains of Alzheimer's patients. By inhibiting γ-secretase, methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can prevent the formation of amyloid-beta peptides, which can potentially slow down or prevent the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its potential applications in the treatment of neurodegenerative diseases, methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has also been shown to have other biochemical and physiological effects. For example, methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has been shown to inhibit the proliferation of cancer cells in vitro, which makes it a promising candidate for the treatment of cancer. In addition, methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has also been shown to have anti-inflammatory effects, which can potentially make it useful for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate in lab experiments is that it is a potent and selective inhibitor of γ-secretase. This means that it can be used to specifically target the activity of this enzyme, which can be useful for studying its role in various biological processes. However, one of the limitations of using methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is that it can have off-target effects on other enzymes and proteins, which can potentially complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate. One area of research could be focused on developing more potent and selective inhibitors of γ-secretase, which could potentially lead to the development of more effective treatments for Alzheimer's disease and other neurodegenerative diseases. Another area of research could be focused on studying the effects of methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate on other biological processes, such as cancer cell proliferation and inflammation, which could potentially lead to the development of new treatments for these diseases. Overall, methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is a promising compound that has the potential to have a significant impact on scientific research and the development of new treatments for a variety of diseases.
科学的研究の応用
Methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. As mentioned earlier, methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can inhibit the activity of γ-secretase, which makes it a promising candidate for the treatment of Alzheimer's disease. In addition, methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has also been shown to have potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
特性
IUPAC Name |
methyl 2-[1-[(2,2-diphenylacetyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-29-18(26)14-17-20(27)23-12-13-25(17)22(30)24-21(28)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17,19H,12-14H2,1H3,(H,23,27)(H,24,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQXYFCWFOLXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{1-[4-allyl-5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4230359.png)
![N'-[2-(4-methylphenoxy)propanoyl]-4-nitrobenzohydrazide](/img/structure/B4230365.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-iodobenzamide](/img/structure/B4230377.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4230386.png)
![N-(4-chlorophenyl)-2-(3-{2-[(5-nitro-2-pyridinyl)amino]ethyl}-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)acetamide](/img/structure/B4230398.png)
![1-{[6-methyl-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]amino}-2,5-pyrrolidinedione](/img/structure/B4230401.png)
![1-(4-fluorophenyl)-3-{4-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4230403.png)


![ethyl 7-(2-furyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4230434.png)